Superior Diagnostic Specificity and Sensitivity for Carcinoid Syndrome Relative to Alternative Metabolites
In a large retrospective cohort study (n=379) comparing serum 5-HIAA to 24-hour urine 5-HIAA, the serum assay demonstrated statistically equivalent diagnostic performance for carcinoid syndrome (CS), with an Area Under the Receiver Operating Characteristic Curve (AUROC) of 0.824 versus 0.843 for urine (P = .50). In somatostatin analog (SSA)-naïve patients, the performance was even higher (AUROC 0.915 vs 0.938, P = .66) [1]. A review of 24-hour urinary 5-HIAA (24u5HIAA) confirms its status as an established biomarker with a sensitivity of 100% and specificity of 85-90% for NET-related CS [2]. An optimal serum cutoff of 139.4 nmol/L yields 96.3% sensitivity and 87.6% specificity [1]. This contrasts sharply with the use of serotonin, its immediate precursor, which is a labile analyte prone to pre-analytical variability and is not a reliable standalone marker for CS due to its rapid metabolism and platelet sequestration.
| Evidence Dimension | Diagnostic performance for Carcinoid Syndrome (AUROC) |
|---|---|
| Target Compound Data | Serum 5-HIAA: AUROC 0.824 (0.915 in SSA-naïve). Optimal cutoff 139.4 nmol/L: Sensitivity 96.3%, Specificity 87.6%. |
| Comparator Or Baseline | 24-hour urine 5-HIAA: AUROC 0.843 (0.938 in SSA-naïve). |
| Quantified Difference | No statistically significant difference (P = .50 and P = .66), establishing serum 5-HIAA as an equivalent, more convenient alternative. |
| Conditions | Retrospective cohort study of 379 NET patients (136 with CS), including 153 controls and a subgroup of 141 SSA-naïve patients. Serum and urine samples analyzed via LC-MS/MS. |
Why This Matters
Procurement of high-purity 5-HIAA as an analytical standard is essential for laboratories implementing the validated, convenient serum assay, which eliminates the 24-hour urine collection burden and reduces patient non-compliance.
- [1] Kerolles, M., et al. (2025). Serum 5-Hydroxyindoleacetic Acid Measurements for the Diagnosis and Follow-up of Carcinoid Syndrome. The Journal of Clinical Endocrinology & Metabolism, 110(12), e3980-e3988. View Source
- [2] Rossi, R. E., et al. (2023). Urinary 5-Hydroxyindolacetic Acid Measurements in Patients with Neuroendocrine Tumor-Related Carcinoid Syndrome: State of the Art. Cancers, 15(1), 100. View Source
